Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor with promising anticancer activity. [] It demonstrated potent in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. [] The compound also exhibited strong antitumor activity in vivo, effectively inducing G1 cell cycle arrest and apoptosis in SKM-1 xenograft models. []
Relevance: While not directly analogous to N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide, this compound shares several key structural similarities. Both compounds contain a benzamide moiety and a 4-(dimethylamino)phenyl group. The presence of these structural elements, particularly the benzamide group, is often associated with biological activity, specifically in the context of HDAC inhibition. [] This suggests a potential connection between the structure and biological activity of these two compounds.
Compound Description: This compound is a key intermediate in the synthesis of nilotinib, an antitumor agent. [] It is synthesized via a multi-step process involving the reaction of various substituted aromatic compounds. []
Relevance: This compound shares the core benzamide moiety with N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide. This shared structural feature highlights the importance of the benzamide group in medicinal chemistry, particularly in the development of anticancer agents like nilotinib. [] While the overall structures differ significantly, the presence of the benzamide unit suggests a potential commonality in their mechanism of action or pharmacological properties.
Compound Description: GSK269962A is a novel aminofurazan-based Rho kinase (ROCK) inhibitor with potent anti-inflammatory and vasodilatory activities. [] It exhibits high potency against ROCK1 and has demonstrated significant therapeutic potential for hypertension. []
Relevance: Similar to N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide, GSK269962A possesses a benzamide moiety. This shared structural feature suggests that both compounds might exhibit similar pharmacological properties, especially considering the vast biological activities associated with benzamide derivatives. [] Although their structures differ significantly in other aspects, the presence of the benzamide unit hints at a possible connection in their mechanism of action or target specificity.
Compound Description: This series of compounds were synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] These compounds demonstrate potential activity as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []
Relevance: This class of compounds shares the benzamide moiety with N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide. The presence of this common pharmacophore suggests potential overlap in their biological targets or mechanisms of action, particularly given the diverse biological activities exhibited by the N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide series. [] This structural similarity reinforces the importance of the benzamide group as a key element for biological activity in various chemical contexts.
Compound Description: This compound is a distamycin analogue synthesized as part of a study exploring potential biological activities of modified distamycins. []
Relevance: This compound possesses two benzamide units within its structure, making it structurally related to N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide. This similarity highlights the recurrent use of the benzamide group in designing biologically active compounds, particularly those targeting DNA interactions like distamycins. [] While the overall structures differ due to the presence of additional functional groups in the distamycin analogue, the shared benzamide feature suggests a potential connection in their biological activity or target specificity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.